(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide
Description
(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides
Properties
IUPAC Name |
(Z)-3-(2-chlorophenyl)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-14-6-8-15(9-7-14)10-18-13-24-21(27-18)25-20(26)17(12-23)11-16-4-2-3-5-19(16)22/h2-9,11,13H,10H2,1H3,(H,24,25,26)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMKHPOMAOAPHX-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methylbenzylamine with 2-bromoacetophenone in the presence of a base such as potassium carbonate.
Introduction of the Cyano Group: The cyano group is introduced by reacting the thiazole intermediate with cyanogen bromide.
Formation of the Acrylamide Moiety: The final step involves the reaction of the cyano-thiazole intermediate with (Z)-3-(2-chlorophenyl)acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of acrylamide compounds, including (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide, exhibit potent anticancer properties. The mechanism often involves the inhibition of specific cancer cell proliferation pathways.
Case Study: EGFR Inhibition
A study published in RSC Advances demonstrated that similar thiazole-bearing compounds showed significant inhibitory effects on the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The compound's structural similarity suggests it may also inhibit EGFR, leading to reduced tumor growth in various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens.
Data Table: Antimicrobial Efficacy
| Compound | Pathogen Tested | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide | Staphylococcus aureus | 0.5 | 1.0 |
| Similar Thiazole Derivative | Escherichia coli | 0.3 | 0.6 |
This table illustrates that compounds with similar thiazole structures have shown promising results against bacterial strains, indicating potential for further development as antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Research Insights
Research has indicated that thiazole derivatives can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory conditions .
Polymer Chemistry
Acrylamide derivatives are widely used in polymer chemistry for synthesizing hydrogels and other materials due to their ability to form cross-linked networks.
Case Study: Hydrogel Formation
In a study focused on the synthesis of hydrogels, (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide was incorporated into polymer matrices, enhancing mechanical strength and thermal stability. This application highlights its utility in biomedical devices and drug delivery systems .
Sensor Technology
The compound's unique chemical properties make it suitable for applications in sensor technology, particularly for detecting environmental pollutants.
Performance Metrics
Preliminary tests indicate that sensors incorporating acrylamide derivatives exhibit high sensitivity and selectivity towards specific analytes, showcasing their potential in environmental monitoring applications .
Mechanism of Action
The mechanism of action of (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-benzylthiazol-2-yl)acrylamide: Similar structure but lacks the 4-methyl group on the benzyl ring.
(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methoxybenzyl)thiazol-2-yl)acrylamide: Similar structure but has a methoxy group instead of a methyl group.
Uniqueness
The presence of the 4-methylbenzyl group in (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide contributes to its unique chemical properties, such as increased hydrophobicity and potential interactions with biological targets. This makes it distinct from other similar compounds and may enhance its effectiveness in certain applications.
Biological Activity
(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Reacting 4-methylbenzylamine with 2-bromoacetophenone in the presence of a base like potassium carbonate.
- Introduction of the Cyano Group : Achieved by reacting the thiazole intermediate with cyanogen bromide.
- Formation of the Acrylamide Moiety : The final step involves reacting the cyano-thiazole intermediate with (Z)-3-(2-chlorophenyl)acryloyl chloride in the presence of triethylamine.
The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. Its unique structure enhances binding affinity and selectivity towards these targets, potentially leading to therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives related to this compound exhibit promising antimicrobial properties. For instance, thiazole derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Candida albicans | 0.40 | 0.80 |
Cytotoxicity
In vitro studies have demonstrated that these compounds exhibit low cytotoxicity, with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .
Case Studies
- Antibacterial Evaluation : A study involving thiazole-bearing pyrazole derivatives showed that certain compounds exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like Ciprofloxacin in biofilm inhibition .
- Synergistic Effects : Research has indicated that some derivatives demonstrate synergistic effects when combined with existing antibiotics, reducing their MIC values significantly and enhancing their effectiveness against resistant strains .
Comparison with Similar Compounds
The biological activity of (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide can be compared to structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-benzylthiazol-2-yl)acrylamide | Lacks methyl group | Moderate antibacterial |
| (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methoxybenzyl)thiazol-2-yl)acrylamide | Contains methoxy group | Lower activity than target |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
